molecular formula C11H16FN B1399491 [(4-Fluoro-2-methylphenyl)methyl](propyl)amine CAS No. 1250434-97-9

[(4-Fluoro-2-methylphenyl)methyl](propyl)amine

Cat. No.: B1399491
CAS No.: 1250434-97-9
M. Wt: 181.25 g/mol
InChI Key: XZAFIDIJVVJCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-2-methylphenyl)methylamine is a chemical compound with the molecular formula C11H16FN. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a fluorine atom, a methyl group, and a propylamine group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Fluoro-2-methylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

(4-Fluoro-2-methylphenyl)methylamine is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

(4-Fluoro-2-methylphenyl)methylamine can be compared with other similar compounds, such as:

  • (4-Fluoro-2-methylphenyl)methylamine
  • (4-Fluoro-2-methylphenyl)methylamine
  • (4-Fluoro-2-methylphenyl)methylamine

These compounds share a similar core structure but differ in the length and nature of the alkylamine group. The unique properties of (4-Fluoro-2-methylphenyl)methylamine, such as its specific binding affinity and reactivity, make it distinct and valuable for various applications.

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAFIDIJVVJCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Fluoro-2-methylphenyl)methyl](propyl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Fluoro-2-methylphenyl)methyl](propyl)amine
Reactant of Route 3
Reactant of Route 3
[(4-Fluoro-2-methylphenyl)methyl](propyl)amine
Reactant of Route 4
Reactant of Route 4
[(4-Fluoro-2-methylphenyl)methyl](propyl)amine
Reactant of Route 5
Reactant of Route 5
[(4-Fluoro-2-methylphenyl)methyl](propyl)amine
Reactant of Route 6
Reactant of Route 6
[(4-Fluoro-2-methylphenyl)methyl](propyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.